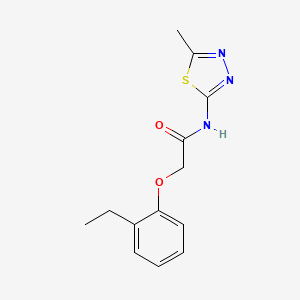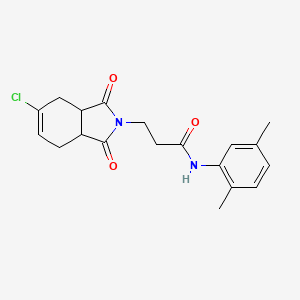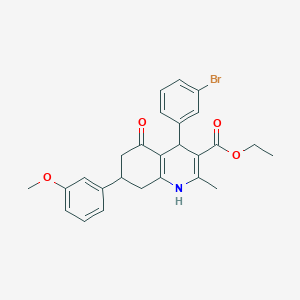
2-(2-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(2-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif with the compound , has demonstrated potent and selective allosteric inhibition of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer metabolism, making these inhibitors promising candidates for cancer therapy. Structure-activity relationship (SAR) studies have identified analogs with improved drug-like properties and solubility, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activities
Thiadiazole derivatives have been explored for their antimicrobial properties. For instance, Schiff bases derived from imino-4-methoxyphenol thiazole have shown moderate activity against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Vinusha et al., 2015). Another study focused on the synthesis of thiazoles and their fused derivatives, revealing antimicrobial activity against both bacterial and fungal isolates, highlighting the potential of such compounds in addressing resistance issues (Wardkhan et al., 2008).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, exhibited promising insecticidal properties, suggesting their potential application in agricultural pest management (Fadda et al., 2017).
Antiproliferative and Anti-inflammatory Activities
Thiadiazole derivatives have also been investigated for their antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. Some compounds demonstrated significant activity, suggesting their potential as cancer therapeutics (Alqahtani & Bayazeed, 2020). Additionally, novel 1,3,4-thiadiazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating their therapeutic potential in managing pain and inflammation (Shkair et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-10-6-4-5-7-11(10)18-8-12(17)14-13-16-15-9(2)19-13/h4-7H,3,8H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWYUYYOXXZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4054782.png)
![5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4054786.png)
![1-[4-[4-(2,6-Difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4054799.png)
![N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4054805.png)

![phenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4054813.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B4054816.png)

![3-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4054821.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B4054841.png)
![1-[4-(4-Acetyl-2-fluorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4054842.png)
![allyl 3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4054843.png)
![N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4054851.png)
![[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4054866.png)
